molecular formula C12H9Cl2N B1605202 Bis(p-chlorophenyl)amine CAS No. 6962-04-5

Bis(p-chlorophenyl)amine

Cat. No. B1605202
CAS RN: 6962-04-5
M. Wt: 238.11 g/mol
InChI Key: PTHWAPQEXRZRJW-UHFFFAOYSA-N
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Patent
US09227986B2

Procedure details

Under air, a 500-mL rbf was charged with (4-chlorophenyl)boronic acid (15.0 g, 96.0 mmol, 1 eq.), NH2OH.HCl (8.0 g, 115 mmol, 1.2 eq.), CuBr (2.75 g, 19.18 mmol, 0.2 eq.), K2CO3 (19.89 g, 144.0 mmol, 1.5 eq.), and CH3CN (320 mL). The reaction mixture was stirred at 70° C. for 24 h. The completion of the reaction was monitored by TLC. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on a silica gel using 10%-20% EtOAc in hexanes to give the product as brown oil that solidifies when dried under vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
19.89 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.NO.[ClH:13].C([O-])([O-])=O.[K+].[K+].[CH3:20][C:21]#[N:22]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:22][C:21]2[CH:4]=[CH:3][C:2]([Cl:13])=[CH:7][CH:20]=2)=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
8 g
Type
reactant
Smiles
NO.Cl
Name
CuBr
Quantity
2.75 g
Type
reactant
Smiles
Name
Quantity
19.89 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
320 mL
Type
reactant
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on a silica gel using 10%-20% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.